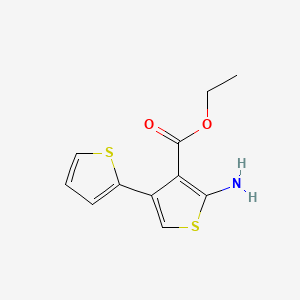

Ethyl-2-Amino-4-(2-Thienyl)thiophen-3-carboxylat

Übersicht

Beschreibung

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biologisch aktive Verbindungen

Thiophen-basierte Analoga, wie Ethyl-2-Amino-4-(2-Thienyl)thiophen-3-carboxylat, haben bei einer wachsenden Zahl von Wissenschaftlern als potenziell biologisch aktive Verbindungen Interesse geweckt . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .

Industrielle Chemie und Materialwissenschaft

Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel eingesetzt . Dies deutet darauf hin, dass this compound möglicherweise in diesen Bereichen eingesetzt werden könnte.

Organische Halbleiter

Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Dies impliziert, dass this compound bei der Entwicklung neuer organischer Halbleiter verwendet werden könnte.

Organische Feldeffekttransistoren (OFETs)

Thiophenderivate werden bei der Herstellung organischer Feldeffekttransistoren (OFETs) verwendet . Daher könnte this compound möglicherweise bei der Herstellung von OFETs verwendet werden.

Organische Leuchtdioden (OLEDs)

Thiophenderivate werden bei der Herstellung organischer Leuchtdioden (OLEDs) verwendet . Dies deutet darauf hin, dass this compound bei der Herstellung von OLEDs verwendet werden könnte.

Pharmakologische Eigenschaften

Moleküle mit dem Thiophenringsystem zeigen viele pharmakologische Eigenschaften wie Antikrebs-, Entzündungshemmende-, antimikrobielle-, Antihypertensive- und Antiatherosklerotische Eigenschaften . Dies impliziert, dass this compound möglicherweise bei der Entwicklung neuer Medikamente mit diesen Eigenschaften verwendet werden könnte.

Antimikrobielle Aktivität

Eine Reihe von Ethyl-2-(substituierten Benzylidenamino)-4,5,6,7-Tetrahydrobenzo[b]thiophen-3-carboxylat-Derivaten wurde synthetisiert und auf ihre in-vitro-biologischen Potenziale, d. h. antimikrobielle Aktivität gegen ausgewählte mikrobielle Arten , bewertet. Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer antimikrobieller Mittel verwendet werden könnte.

Optoelektronische Anwendungen

Die Synthese eines erweiterten Viologens, das ein Bithiophen enthält, wird zusammen mit seiner UV-Vis-Absorptions- und Fluoreszenzspektroskopie beschrieben, die mehrere Absorptions- und Emissionsbänder zeigt . Dank seiner einfachen Synthese und seiner optischen Eigenschaften ist dieses organische Salz für verschiedene optoelektronische Anwendungen von potenziellem Interesse .

Safety and Hazards

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is classified with the GHS07 hazard code, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing locked up .

Zukünftige Richtungen

The future directions for Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate and similar thiophene derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, making them of interest for the development of new therapeutic agents .

Wirkmechanismus

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives have been associated with a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The compound has a predicted boiling point of 3893±420 °C and a predicted density of 1330±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has been found to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The mechanism of action of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can affect metabolic flux and alter the levels of key metabolites within the cell .

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDBWIUWIWHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352084 | |

| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

243669-48-9 | |

| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The paper focuses on 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones as potent LDH inhibitors. How are these compounds related to Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate?

A1: Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate serves as a crucial starting material for synthesizing the 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones studied in the paper []. These derivatives, possessing the thiophene moiety, were designed based on the structural features of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate and its potential for modification to achieve LDH inhibition.

Q2: The research highlights the significance of molecular docking studies. Were any such studies conducted using Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate itself as a potential LDH inhibitor?

A2: While the paper focuses on the synthesized derivatives and their molecular docking scores within the active site of Human Lactate Dehydrogenase [], it doesn't explicitly mention conducting molecular docking studies with Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate itself. Further research might explore the direct interaction of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate with LDH using computational modeling techniques.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)